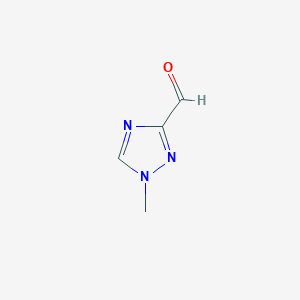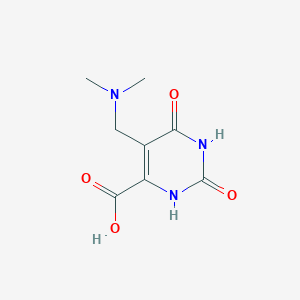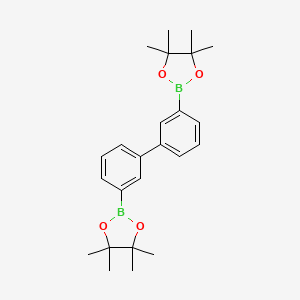
1-甲基-1H-1,2,4-三唑-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is a chemical compound with the CAS Number: 126748-87-6 and a molecular weight of 111.1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is 1S/C4H5N3O/c1-7-3-5-4 (2-8)6-7/h2-3H,1H3 . This indicates that the compound has a molecular formula of C4H5N3O .
Physical And Chemical Properties Analysis
“1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is a solid or liquid at room temperature .
科学研究应用
抗菌和抗氧化活性
1-甲基-1H-1,2,4-三唑-3-甲醛衍生物已显示出作为抗菌剂的潜力。例如,一项研究合成了一系列新的 3-{5-甲基-1-[2-甲基-3-(三氟甲基)苯基/取代苯基]-1H-1,2,3-三唑-4-基}-1-(芳基)-1H-吡唑-4-甲醛化合物。这些化合物表现出广谱抗菌活性和中等到良好的抗氧化活性 (Bhat 等,2016)。
固态和溶液行为
研究了一系列 N-未取代的 1,2,4-三唑-3-甲醛在固态和溶液中的行为。这项研究表明,这些化合物,特别是那些带有 5-芳基取代基的化合物,可以在固态中二聚化形成无羰基半胺 (Browne,1971)。
新型衍生物的合成
1-甲基-1H-1,2,4-三唑-3-甲醛的新型衍生物已合成用于各种研究。一个例子是 (E)-2-[(1-苯基-1H-1,2,3-三唑-4-基)亚甲基]-2,3-二氢-1H-茚满-1-酮衍生物的合成,其特征在于 NMR 和质谱,并测试了抗菌活性 (Swamy 等,2019)。
分子和光谱分析
从 1-甲基-1H-1,2,4-三唑-3-甲醛衍生的某些杂环化合物的分子和光谱性质已得到广泛分析。这包括电子性质、非线性光学性质和分子静电势 (Beytur & Avinca,2021)。
晶体结构
1-甲基-1H-1,2,4-三唑-3-甲醛衍生物的晶体结构,例如 2-苯基-2H-1,2,3-三唑-4-甲醛,已被报道,它们表现出 α-糖苷酶抑制活性。这些结构提供了对这些化合物的分子相互作用和稳定性的见解 (Gonzaga 等,2016)。
结核抑制作用
1-甲基-1H-1,2,4-三唑-3-甲醛的 N-取代-苯基-1,2,3-三唑衍生物已显示出对结核分枝杆菌的抑制活性,表明它们作为治疗结核病的治疗剂的潜力 (Costa 等,2006)。
安全和危害
作用机制
Target of Action
Triazole compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the nitrogen atoms in the triazole moiety can actively contribute to binding to the active site of enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. For instance, the compound is stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
1-methyl-1H-1,2,4-triazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex.
Cellular Effects
1-methyl-1H-1,2,4-triazole-3-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby altering their activity . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, potentially altering its biochemical activity.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without inducing toxicity.
Metabolic Pathways
1-methyl-1H-1,2,4-triazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-methyl-1H-1,2,4-triazole-3-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biochemical activity and overall efficacy.
Subcellular Localization
The subcellular localization of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
1-methyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-7-3-5-4(2-8)6-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSACQGJDXXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126748-87-6 |
Source


|
| Record name | 1-methyl-1H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2632659.png)



![6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane](/img/structure/B2632664.png)
![Ethyl 3-{2-[(2-furylmethyl)amino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2632665.png)
![9-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2632666.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2632669.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2632672.png)

